5-Ethenylbicyclo[2.2.2]oct-2-ene
Description
5-Ethenylbicyclo[2.2.2]oct-2-ene is a strained bicyclic hydrocarbon characterized by a [2.2.2] ring system and an ethenyl substituent at the 5-position. Its rigid framework and electron-rich double bond make it a valuable intermediate in organic synthesis and materials science. The compound is notable for its thermal isomerization behavior, where it rearranges to bicyclo[4.2.2]deca-3,7-diene under specific conditions (25–40 Torr, 25°C) . Additionally, derivatives of bicyclo[2.2.2]octene are found in bioactive molecules such as mitindomide, which exhibits antitumor activity .
Properties
CAS No. |
21145-78-8 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
5-ethenylbicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C10H14/c1-2-9-7-8-3-5-10(9)6-4-8/h2-3,5,8-10H,1,4,6-7H2 |
InChI Key |
OVAIKAHGQOHGBD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2CCC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylbicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic structure, and ring-closing metathesis is employed to introduce the ethenyl group . The reaction conditions for these steps include the use of appropriate dienes and dienophiles, as well as catalysts such as Grubbs’ catalyst for the metathesis step.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenylbicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Compounds with different functional groups replacing the ethenyl group.
Scientific Research Applications
Chemistry: 5-Ethenylbicyclo[2.2.2]oct-2-ene is used as a building block in organic synthesis. Its rigid structure makes it a valuable intermediate in the synthesis of complex molecules .
Biology and Medicine: Its derivatives have been studied for their biological activities, including anti-cancer and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its unique structure imparts desirable properties to the resulting materials .
Mechanism of Action
The mechanism of action of 5-Ethenylbicyclo[2.2.2]oct-2-ene and its derivatives involves interactions with specific molecular targets. For example, some derivatives inhibit enzymes such as topoisomerase II, leading to anti-cancer effects by promoting DNA interstrand cross-linking . The compound’s rigid structure allows it to fit into enzyme active sites, thereby modulating their activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and functional differences among bicyclic compounds:
Key Observations:
- Ring Strain : The [2.2.1] system (e.g., bicyclo[2.2.1]hept-2-ene derivatives) exhibits higher strain than [2.2.2], influencing reactivity. For instance, 5-ethenylbicyclo[2.2.1]hept-2-ene readily polymerizes, whereas its [2.2.2] analog (5-methyl) is inert under similar conditions .
- Substituent Effects : The ethenyl group in this compound enhances electron density at the double bond, facilitating thermal rearrangements . In contrast, methyl substituents reduce reactivity due to steric hindrance .
Thermal and Spectroscopic Data
- Viscosity : Molecular dynamics simulations predict lower viscosity for this compound (0.00059 Pa·s at 372 K) compared to ethyl-substituted analogs .
- X-Ray Crystallography : Azo derivatives of bicyclo[2.2.2]octene (e.g., 2,3-diazabicyclo[2.2.2]oct-2-ene) exhibit planar geometries, with photoelectron spectra correlating to electronic delocalization .
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